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Introduction

The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a widely used

model for studying T-cell activation and signaling pathways. One of the key pathways in T-cell

activation is the Nuclear Factor of Activated T-cells (NFAT) signaling cascade. Upon T-cell

receptor (TCR) stimulation, a series of intracellular events leads to the activation of the

transcription factor NFAT, which then translocates to the nucleus and induces the expression of

various genes crucial for the immune response, including cytokines like IL-2.

The Jurkat NFAT luciferase reporter assay is a robust and sensitive method used to screen for

compounds that modulate T-cell activation. This cell-based assay utilizes a Jurkat cell line

stably transfected with a reporter construct containing the firefly luciferase gene under the

transcriptional control of NFAT response elements. Activation of the NFAT signaling pathway

leads to the expression of luciferase, and the resulting luminescence can be easily quantified to

assess the level of T-cell activation. This application note provides a detailed protocol for

performing a Jurkat cell NFAT luciferase reporter assay to evaluate the activity of a test

compound, here referred to as LH1307.

Principle of the Assay
In resting T-cells, NFAT is phosphorylated and resides in the cytoplasm.[1][2] T-cell activation,

initiated by the engagement of the T-cell receptor (TCR), triggers a signaling cascade that

results in an increase in intracellular calcium levels.[3] This rise in calcium activates the

phosphatase calcineurin.[3][4] Calcineurin then dephosphorylates NFAT, exposing a nuclear
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localization signal and leading to its translocation into the nucleus.[1][2][3][4] In the nucleus,

NFAT binds to specific response elements in the promoter regions of target genes, driving their

transcription.[3][4] In this reporter assay, the target gene is firefly luciferase, and its expression

level, measured as luminescence, serves as a direct readout of NFAT activity.

NFAT Signaling Pathway Diagram
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NFAT Signaling Pathway in Jurkat Cells
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Caption: Simplified NFAT signaling pathway in Jurkat T-cells leading to luciferase reporter gene

expression.

Experimental Protocols
Materials and Reagents

Reagent Supplier Catalog No.

Jurkat-NFAT-Luciferase

Reporter Cells
BPS Bioscience 60621

RPMI-1640 Medium Thermo Fisher 11875093

Fetal Bovine Serum (FBS) Thermo Fisher 26140079

Penicillin-Streptomycin Thermo Fisher 15140122

Puromycin InvivoGen ant-pr-1

96-well white, clear-bottom

plates
Corning 3610

Phorbol 12-myristate 13-

acetate (PMA)
Sigma-Aldrich P8139

Ionomycin Sigma-Aldrich I0634

ONE-Step Luciferase Assay

System
BPS Bioscience 60690

Test Compound (LH1307) - -

DMSO Sigma-Aldrich D2650

Cell Culture and Maintenance
Thawing Cells: Upon receiving the frozen vial of Jurkat-NFAT-Luciferase reporter cells,

quickly thaw them in a 37°C water bath.[5] Transfer the cells to a sterile centrifuge tube

containing 10 mL of pre-warmed RPMI-1640 medium supplemented with 10% FBS.[5]

Centrifugation: Centrifuge the cell suspension at 1000 x g for 3 minutes to pellet the cells.[6]
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Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of

fresh growth medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

Culturing: Transfer the cell suspension to a T25 flask and incubate at 37°C in a humidified

atmosphere with 5% CO2.[5][6]

Passaging: Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6

cells/mL. Split the culture every 2-3 days by centrifuging and resuspending the cells in fresh

growth medium.

Selection: For stable cell lines, the growth medium should be supplemented with a selection

antibiotic such as puromycin (concentration to be optimized, e.g., 3 µg/mL).[5]

Experimental Workflow Diagram
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Jurkat NFAT Luciferase Assay Workflow

Start

Culture & Harvest
Jurkat-NFAT-Luc Cells

Seed Cells into
96-well Plate

(~40,000 cells/well)

Add LH1307 Dilutions
to Wells

Prepare Serial Dilutions
of LH1307

Prepare Stimuli
(e.g., PMA/Ionomycin)

Add Stimuli
to Wells

Incubate (e.g., 1 hour)
37°C, 5% CO₂

Incubate (e.g., 6-18 hours)
37°C, 5% CO₂

Add Luciferase
Assay Reagent

Incubate at RT
(15-30 minutes)

Measure Luminescence
(Luminometer)

Data Analysis:
Calculate Fold Induction

End

Click to download full resolution via product page

Caption: Step-by-step workflow for the Jurkat NFAT luciferase reporter assay.
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Assay Protocol
This protocol is designed for a 96-well plate format. All conditions should be tested in triplicate.

[1]

Cell Seeding: Harvest Jurkat-NFAT-Luciferase cells in the log phase of growth. Centrifuge

and resuspend the cells in assay medium (e.g., RPMI-1640 with 1% FBS). Seed

approximately 40,000 cells in 90 µL of assay medium into each well of a white, clear-bottom

96-well plate.[1][2] Include wells without cells for background luminescence measurement.[1]

Compound Preparation: Prepare serial dilutions of the test compound (LH1307) in assay

medium at 10-fold the desired final concentration. The final DMSO concentration should not

exceed 0.5%.[1]

Compound Addition: Add 10 µL of the diluted compound to the appropriate wells. For control

wells, add 10 µL of assay medium with the corresponding DMSO concentration.

Stimulation:

For screening inhibitors: After a pre-incubation with the compound (e.g., 1 hour), add a

stimulating agent. A common combination is PMA (phorbol 12-myristate 13-acetate) and

Ionomycin, which bypass the TCR to activate PKC and induce calcium influx, respectively.

[1][2][3][7] Prepare a 10x stock of the stimulant (e.g., 50 ng/mL PMA and 1 µM Ionomycin

final concentration) and add 10 µL to the wells.

For screening activators: Add 10 µL of the compound dilutions directly to the cells without

other stimulants.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 18 hours. The optimal

incubation time should be determined empirically.[1][5]

Luminescence Measurement:

Equilibrate the plate and the luciferase assay reagent to room temperature.

Add 100 µL of the ONE-Step Luciferase Assay reagent to each well.[2]
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Incubate the plate at room temperature for 15-30 minutes with gentle rocking to ensure

cell lysis and signal development.[2][3]

Measure the luminescence using a microplate luminometer.

Data Analysis
Background Subtraction: Subtract the average luminescence from the cell-free control wells

from all other readings.[3]

Fold Induction Calculation: Calculate the fold induction of NFAT activity for each condition

using the following formula:

Fold Induction = (Luminescence of treated well) / (Luminescence of unstimulated control

well)[3]

Dose-Response Curves: For dose-response experiments, plot the fold induction against the

logarithm of the compound concentration and fit the data to a four-parameter logistic

equation to determine the EC50 or IC50 values.

Data Presentation
The quantitative data from the assay should be summarized in a clear and structured table to

facilitate comparison between different treatment conditions.

Table 1: Effect of LH1307 on NFAT-Luciferase Activity in
Jurkat Cells
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Treatment
Group

Concentrati
on

Average
Luminesce
nce (RLU)

Standard
Deviation

Fold
Induction
vs.
Unstimulate
d

% Inhibition
(vs.
Stimulated)

Unstimulated

Control
- 1,500 120 1.0 N/A

Stimulated

Control

(PMA/Ionomy

cin)

- 45,000 3,500 30.0 0%

LH1307 0.1 µM 42,500 2,800 28.3 5.6%

LH1307 1 µM 25,000 1,900 16.7 44.4%

LH1307 10 µM 5,000 450 3.3 88.9%

LH1307 100 µM 1,600 150 1.1 96.4%

RLU: Relative Light Units. Data presented are hypothetical and for illustrative purposes only.

Conclusion
The Jurkat NFAT luciferase reporter assay is a powerful tool for high-throughput screening and

characterization of compounds that modulate T-cell activation. The detailed protocol provided in

these application notes offers a reliable method for assessing the efficacy and potency of novel

immunomodulatory compounds like LH1307. The use of structured data presentation and clear

graphical representations of the underlying biological pathways and experimental procedures

enhances the interpretability and utility of the assay results for researchers in immunology and

drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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